molecular formula C5H9N3S B13514369 (4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine

(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B13514369
M. Wt: 143.21 g/mol
InChI Key: HZBNUPPTRCWJAF-UHFFFAOYSA-N
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Description

(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group at the fourth position and a methanamine group at the fifth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarbothioamide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is largely dependent on its specific application. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death. The compound may target specific enzymes or pathways critical for microbial survival.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine
  • (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine
  • (4-Phenyl-1,2,3-thiadiazol-5-yl)methanamine

Uniqueness

(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

(4-ethylthiadiazol-5-yl)methanamine

InChI

InChI=1S/C5H9N3S/c1-2-4-5(3-6)9-8-7-4/h2-3,6H2,1H3

InChI Key

HZBNUPPTRCWJAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)CN

Origin of Product

United States

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